molecular formula C13H25NO3 B14017389 13-Amino-13-oxotridecanoic acid

13-Amino-13-oxotridecanoic acid

Cat. No.: B14017389
M. Wt: 243.34 g/mol
InChI Key: FHRQTSVMKLZYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Amino-13-oxotridecanoic acid is a synthetic biochemical reagent that integrates a terminal carboxy group, a central oxo group, and an amino group into a 13-carbon chain. This unique structure makes it a valuable building block in chemical biology and materials science research. Its primary research application lies in the synthesis of modified peptides and peptide mimics. The oxo group in the side chain can provide an isolated hydrogen bond acceptor, which, as studies on similar oxo-amino acids have shown, can introduce additional intermolecular interactions and influence peptide crystal packing and stability . Furthermore, the terminal amine and carboxylic acid functionalities offer versatile sites for conjugation, making this compound a potential linker for attaching other molecules, such as fatty acids, to biomolecules, a strategy explored in various biotechnological applications . Researchers can utilize this compound to probe structure-activity relationships in synthetic peptides or to create novel proteolysis-targeting chimeras (PROTACs) and other heterobifunctional molecules. As a modified fatty acid amide, its behavior during analysis, such as extraction and quantification from various matrices, may be of interest in analytical chemistry, drawing on methodologies developed for related compounds like erucamide . This product is intended for use in a controlled laboratory setting by qualified personnel. It is strictly labeled "For Research Use Only" and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

13-amino-13-oxotridecanoic acid

InChI

InChI=1S/C13H25NO3/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H2,14,15)(H,16,17)

InChI Key

FHRQTSVMKLZYME-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)N)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Starting from a long-chain fatty acid or derivative (e.g., tridecanoic acid or related compounds).
  • Introduction of the keto group (oxo functionality) at the terminal carbon (carbon-13).
  • Introduction of the amino group at the same carbon via substitution or addition reactions.
  • Preservation or formation of the carboxylic acid group at the opposite end of the chain.

Specific Reaction Types Utilized

According to Harwood's comprehensive review on fatty acid hydrocarbon chain reactions, the following reaction classes are relevant:

Reaction Class Description Relevance to Preparation of this compound
Substitution of hydrogen by nitrogen Introduction of amino groups by replacing hydrogen atoms in the hydrocarbon chain. Amination at the terminal carbon to form the amino group.
Addition reactions Addition of functional groups to double or triple bonds, including organometallic additions. Possible introduction of keto or amino groups via addition to unsaturated precursors.
Elimination reactions Removal of atoms or groups to form double bonds or carbonyl groups. Formation of keto groups by oxidation or elimination processes.
Cleavage reactions Breaking of carbon-carbon bonds to form smaller fragments or functional groups. Used to generate keto-acid intermediates or modify chain length.

Example Synthetic Routes

  • Oxidation of Terminal Alcohol to Keto Acid Followed by Amination

    • Starting from 13-hydroxytridecanoic acid, selective oxidation of the terminal hydroxyl to a keto group can be achieved using reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation.
    • The keto group at carbon-13 is then converted to an amino group by reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
    • Final purification yields this compound.
  • Direct Amination of Keto Fatty Acid

    • Starting from 13-oxotridecanoic acid, direct nucleophilic substitution or reductive amination at the keto carbon introduces the amino group.
    • This method requires careful control of reaction conditions to avoid over-reduction or side reactions.
  • Chain Elongation and Functionalization

    • A shorter keto acid can be elongated by carbon chain extension methods (e.g., malonic ester synthesis or acylation reactions) to reach the 13-carbon length.
    • Subsequent amination at the terminal keto position completes the synthesis.

Challenges and Considerations

  • Selectivity : Achieving selective functionalization at the terminal carbon without affecting the carboxyl group or internal carbons requires precise reaction conditions.
  • Purity : Fatty acid derivatives often form eutectic mixtures that complicate purification; rigorous chromatographic or crystallization techniques are necessary.
  • Stability : Keto and amino groups on long aliphatic chains may be prone to side reactions; protecting groups or mild conditions may be employed.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Oxidation + Reductive Amination 13-hydroxytridecanoic acid PCC or Swern oxidation; NH3, NaBH3CN High selectivity for keto and amino groups Requires multi-step synthesis
Direct Reductive Amination 13-oxotridecanoic acid NH3 or amine; reducing agent Fewer steps Possible side reactions
Chain Elongation + Functionalization Shorter keto acid Malonic ester synthesis; acylation; amination Flexible chain length control Complex synthesis and purification

Research Findings and Literature Integration

  • The comprehensive review by Harwood (1961) remains a cornerstone in understanding fatty acid chain reactions, detailing substitution, addition, elimination, and cleavage reactions pertinent to functionalizing long-chain fatty acids.
  • Modern synthetic organic chemistry techniques allow for precise oxidation and amination steps, enabling the preparation of amino-keto fatty acids like this compound with improved yields and selectivity.
  • Data from PubChem confirms the molecular structure and identifiers, supporting the chemical feasibility of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 13-Amino-13-oxotridecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidative reagents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various amino acids, amides, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

13-Amino-13-oxotridecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 13-Amino-13-oxotridecanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic pathways, and influence cellular processes. The specific molecular targets and pathways depend on the context of its application and the biological system in which it is studied .

Comparison with Similar Compounds

Key Formation Pathway:

Oxidation of erucamide : Hydroperoxidation at C14 generates alkoxy radicals.

β-cleavage: Produces 13-oxotridecanamide and aldehydes (e.g., nonanal).

Autoxidation: 13-oxotridecanamide undergoes further oxidation to yield 13-amino-13-oxotridecanoic acid .

This compound is significant in polymer chemistry as a marker of erucamide degradation, impacting material performance. Its reactivity and stability are influenced by the amino and oxo functional groups .

Comparison with Structurally Similar Compounds

15-Amino-15-oxopentadecenoic Acid

  • Structure: 15-carbon chain with amino and oxo groups at C15 and a double bond at C2 .
  • Formation : Derived from oxidation of erucamide at C15, producing 15-oxopentadec-13-enamide, which is overoxidized .
  • Key Differences :
    • Longer carbon chain (15 vs. 13 carbons) alters solubility and melting point.
    • Presence of a double bond increases reactivity in polymerization or crosslinking reactions .

12-Amino-12-oxododecanoic Acid

  • Structure: 12-carbon chain with terminal amino and oxo groups.
  • Formation : Generated via oxidation at the C12 position of erucamide, yielding 12-oxododecanamide as an intermediate .
  • Key Differences: Shorter chain length reduces hydrophobicity compared to this compound. Lower molecular weight (theoretical ~231.3 g/mol vs. 259.35 g/mol) influences diffusion rates in polymer matrices .

13-Oxo-9,11-tridecadienoic Acid

  • Structure : 13-carbon chain with conjugated double bonds at C9/C11 and a ketone group at C13 (C₁₃H₂₀O₃) .
  • Conjugated diene system enhances UV absorption, making it useful in spectroscopic analysis .

13-OxoODE Alkyne

  • Structure : 18-carbon oxylipin with a terminal alkyne group and ketone at C13 (C₁₈H₂₆O₃) .
  • Applications : Used in click chemistry for bioconjugation due to its alkyne functionality.
  • Key Differences: Extended chain and alkyne group enable modular chemical modifications, unlike the amino-oxo motif in this compound .

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
This compound C₁₃H₂₅NO₃ 259.35 -NH₂, -C=O Polymer degradation marker
15-Amino-15-oxopentadecenoic acid C₁₅H₂₇NO₃ 285.39 -NH₂, -C=O, C=C Reactive intermediate in oxidation
12-Amino-12-oxododecanoic acid C₁₂H₂₃NO₃ 231.3 -NH₂, -C=O Shorter-chain degradation product
13-Oxo-9,11-tridecadienoic acid C₁₃H₂₀O₃ 224.3 -C=O, conjugated diene UV-active analytical marker
13-OxoODE Alkyne C₁₈H₂₆O₃ 290.4 -C=O, terminal alkyne Click chemistry applications

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